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Cat. No.: B1219614

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethionine (TFM), a synthetic analog of the essential amino acid methionine, has
garnered significant interest in the scientific community for its unique chemical properties and
potential therapeutic applications. This technical guide provides a comprehensive overview of
the core chemical and structural characteristics of trifluoromethionine, including detailed
experimental protocols and data presented for clarity and comparative analysis. Its utility as a
prodrug activated by pathogen-specific enzymes and as a nuclear magnetic resonance (NMR)
probe underscores its importance in drug development and biochemical research.[1][2]

Chemical Properties

Trifluoromethionine, systematically named (2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic
acid, is a non-proteinogenic amino acid where the terminal methyl group of methionine is
replaced by a trifluoromethyl group. This substitution significantly alters the electronic
properties of the sulfur atom, influencing its reactivity and biological activity.
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Property Value Source
Molecular Formula CsHsF3sNO:2S [3]
Molecular Weight 203.19 g/mol [3]
(2S)-2-amino-4-
IUPAC Name (trifluoromethylsulfanyl)butanoi  [3]
c acid
C(CSC(F)(F)F)--INVALID-
SMILES [3]
LINK--N
CAS Number 764-52-3 [3]

Predicted pKa (Acidic)

Value not explicitly found,

requires prediction software

[4105](6]

Predicted pKa (Basic)

Value not explicitly found,

requires prediction software

[415](6]

Not experimentally determined

Melting Point ) )
in searched literature
N ) Not experimentally determined
Boiling Point ) )
in searched literature
- Soluble in water and polar
Solubility

organic solvents

[7](8]

Chemical Structure

The structure of trifluoromethionine is characterized by a chiral alpha-carbon, typical of amino

acids, and the distinctive trifluoromethylthioether side chain. The high electronegativity of the

fluorine atoms significantly influences the electron density around the sulfur atom. While a

specific crystal structure for trifluoromethionine was not found in the available literature,

computational modeling and spectroscopic data provide insights into its conformational

preferences and bond characteristics.

Spectroscopic Data
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Spectroscopic analysis is crucial for the characterization of trifluoromethionine. Below are the
expected and reported spectroscopic features.

'H NMR Spectroscopy

A proton NMR spectrum of trifluoromethionine would exhibit characteristic signals for the a-
proton, -protons, and y-protons. The chemical shifts and coupling constants are influenced by
the neighboring functional groups and the trifluoromethyl group.

Predicted Chemical o Coupling Constant
Proton . Multiplicity

Shift (ppm) (H2)
Ha ~3.8 dd J(Ho, HB)
HB ~2.1-2.3 m J(HB, Ha), J(HB, Hy)
Hy ~2.6 t J(Hy, HB)

Note: Predicted values are based on typical ranges for similar amino acid structures.
Experimental data would be required for precise assignments.[9][10][11]

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The
carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the

three fluorine atoms.

Carbon Predicted Chemical Shift (ppm)
C=0 ~175

Ca ~53

Cp ~30

Cy ~35

CFs ~128 (q, 1J(C,F) = 275 Hz)
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Note: Predicted values are based on typical ranges for amino acids and fluorinated
compounds.[10][12][13][14]

9F NMR Spectroscopy

9F NMR is a powerful tool for studying trifluoromethionine, particularly when incorporated
into proteins. The trifluoromethyl group gives a single, sharp resonance, and its chemical shift
is sensitive to the local chemical environment. The °F NMR signal for the trifluoromethyl group
in trifluoromethionine is typically observed around -41 ppm relative to CFCls.[15]

Infrared (IR) Spectroscopy

The IR spectrum of trifluoromethionine will show characteristic absorption bands for its
functional groups.

Functional Group Vibrational Mode Wavenumber (cm~?)
N-H (amine) Stretch 3000-3300 (broad)
C-H (alkane) Stretch 2850-3000

C=0 (carboxyl) Stretch 1700-1725

C-F Stretch 1000-1400 (strong)
S-C Stretch 600-800

Note: These are general ranges and the exact positions can vary.[16][17][18][19][20]

Mass Spectrometry

Electron ionization mass spectrometry of trifluoromethionine would be expected to show a
molecular ion peak (M*) at m/z 203, although it may be weak due to fragmentation. Common
fragmentation patterns would involve the loss of the carboxyl group (M-45), the trifluoromethyl
group (M-69), and cleavage of the side chain.[21][22][23][24]

Experimental Protocols
Synthesis of L-Trifluoromethionine
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A common method for the synthesis of L-trifluoromethionine involves the reaction of N-acetyl-
D,L-homocysteine thiolactone with trifluoromethyl iodide.[1][25]

Materials:

N-acetyl-D,L-homocysteine thiolactone

Trifluoromethyl iodide (CFsl)

Liguid ammonia

Sodium metal

Hydrochloric acid

lon-exchange resin
Procedure:

e A solution of N-acetyl-D,L-homocysteine thiolactone in liquid ammonia is prepared in a three-
necked flask equipped with a dry ice condenser and a stirring bar.

o Small pieces of sodium metal are added until a persistent blue color is obtained, indicating
the formation of the sodium salt of N-acetyl-homocysteine.

 Trifluoromethyl iodide is then bubbled through the solution.
e The ammonia is allowed to evaporate, and the residue is dissolved in water.

e The N-acetyl-S-trifluoromethyl-D,L-homocysteine is hydrolyzed by refluxing with hydrochloric
acid.

e The resulting mixture of D- and L-trifluoromethionine is then resolved using an amino acid
oxidase or by chiral chromatography to obtain the pure L-isomer.

o The final product is purified by recrystallization or ion-exchange chromatography.
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Enzymatic Assay for Methionine y-Lyase Activity with
Trifluoromethionine

The activity of methionine y-lyase (MGL) on trifluoromethionine can be determined by
monitoring the production of a-ketobutyrate.[26][27][28][29]

Materials:

Purified methionine y-lyase

e L-trifluoromethionine

o Pyridoxal-5'-phosphate (PLP)

o Potassium phosphate buffer (pH 8.0)
o Lactate dehydrogenase (LDH)

e NADH

Spectrophotometer

Procedure:

A reaction mixture is prepared containing potassium phosphate buffer, PLP, NADH, and
LDH.

e The reaction is initiated by the addition of L-trifluoromethionine and the MGL enzyme.

e The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is
monitored over time.

e The rate of the reaction is calculated from the linear portion of the absorbance versus time
plot, using the molar extinction coefficient of NADH.

Signaling Pathways and Logical Relationships
Activation of Trifluoromethionine by Methionine y-Lyase
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Trifluoromethionine acts as a prodrug that is specifically activated by the enzyme methionine
y-lyase, which is found in many pathogenic microorganisms but not in mammals.[2][30][31]
This selective activation forms the basis of its potential as an antimicrobial agent. The
enzymatic reaction proceeds via an a,y-elimination mechanism.

a-Ketobutyrate +
m

Ammonia +
Trifluoromethanethiol (CFsSH)

Methionine y-Lyase (MGL)
(Pyridoxal-5-phosphate dependent)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1219614+#trifluoromethionine-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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